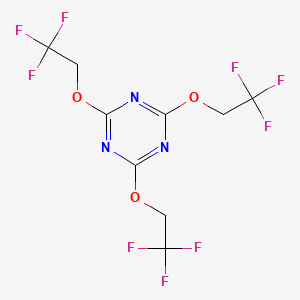![molecular formula C17H14N6O7 B3819392 7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819392.png)
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile
Overview
Description
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is a complex organic compound belonging to the pyrano[2,3-d]pyrimidine family This compound is characterized by its unique structure, which includes a pyrano ring fused to a pyrimidine ring, with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile typically involves a multi-component reaction. One efficient method involves the cyclocondensation of aromatic benzaldehydes, malononitrile, and barbituric acid in ethanol at room temperature, catalyzed by a SnO2/SiO2 nanocomposite . This method is advantageous due to its high yield, simple workup procedure, and the non-toxic nature of the catalytic system.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and catalysis are often applied. The use of heterogeneous catalysts, such as SnO2/SiO2, allows for easy recovery and reusability, making the process more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or water-ethanol mixtures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: It has potential as a scaffold for developing antiviral and anticancer agents due to its ability to inhibit specific enzymes and pathways.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic and optical properties.
Biological Studies: It can be used to study enzyme inhibition and protein interactions, providing insights into cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. By inhibiting PARP-1, the compound can induce genomic instability in cancer cells, leading to cell death . The compound’s structure allows it to bind effectively to the active site of PARP-1, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar core structure and have been studied for their antitumor activity.
Pyrido[2,3-d]pyrimidines: These compounds are also structurally related and have shown therapeutic potential in various studies.
Uniqueness
7-Amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile is unique due to its specific functional groups and the presence of a dinitrophenyl moiety, which enhances its biological activity and specificity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
7-amino-2,4-dioxo-5-(2,4,6-trimethyl-3,5-dinitrophenyl)-1,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O7/c1-5-9(6(2)13(23(28)29)7(3)12(5)22(26)27)10-8(4-18)14(19)30-16-11(10)15(24)20-17(25)21-16/h10H,19H2,1-3H3,(H2,20,21,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZHHGCBMLLQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C)C2C(=C(OC3=C2C(=O)NC(=O)N3)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,6,6-trimethyl-4,4-diphenyl-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B3819337.png)
![1,6,6-trimethyl-4-(4-nitrophenyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B3819345.png)

![1-cyclopropyl-2-[4-methoxy-6-(methylamino)-1,3,5-triazin-2-yl]ethanone](/img/structure/B3819368.png)

![2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]sulfanyl-1H-benzimidazole](/img/structure/B3819384.png)

![ethyl 6-amino-4-mesityl-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B3819406.png)
![4-[2-ethoxy-5-(methoxymethyl)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B3819411.png)
![7-amino-5-mesityl-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B3819415.png)
![N-allyl-4,6-bis[2,2,2-trifluoro-1,1-bis(trifluoromethyl)ethyl]-1,3,5-triazin-2-amine](/img/structure/B3819423.png)
